Antimicrobial Activity Against MRSA and Multidrug-Resistant E. faecalis
[1,1'-Biphenyl]-2,3,3'-triol is a core scaffold in a series of potent antibacterial compounds. A derivative, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol, demonstrated MIC values of 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 6.25 μg/mL against multidrug-resistant Enterococcus faecalis [1]. The non-halogenated biphenyl triol structure itself is a key component in antimicrobial compositions [2].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Scaffold for derivative with MIC = 3.13 μg/mL (MRSA) and 6.25 μg/mL (E. faecalis) |
| Comparator Or Baseline | Ciprofloxacin (for Gram-negative activity) and other tested derivatives |
| Quantified Difference | Derivative (6i) showed comparable inhibitory activity to ciprofloxacin against carbapenem-resistant A. baumannii [1] |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
Selecting this specific isomer ensures access to a scaffold with proven potential for developing potent antimicrobial agents against clinically relevant drug-resistant pathogens.
- [1] Wang X, et al. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Curr Issues Mol Biol. 2022;44(9):4087-4099. DOI: 10.3390/cimb44090280. View Source
- [2] US Patent Application US20030139479A1. Non-halogenated biphenyl triol compounds, antimicrobial compositions containing the same, and methods of using the same. View Source
